DG70: A Potent Inhibitor of MenG in Mycobacterium tuberculosis
DG70: A Potent Inhibitor of MenG in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DG70, a novel small-molecule inhibitor of the demethylmenaquinone (B1232588) methyltransferase (MenG) in Mycobacterium tuberculosis (Mtb). DG70 has demonstrated significant bactericidal activity against both actively replicating and persistent forms of Mtb, highlighting its potential as a valuable component in future tuberculosis therapies. This document details the mechanism of action of DG70, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.
Introduction to DG70 and its Target, MenG
DG70, also known as GSK1733953A, is a biphenyl (B1667301) amide that was identified as a potential respiratory inhibitor through a novel respiratory pathway-specific whole-cell screen.[1][2][3][4] This screen was designed to identify compounds that could kill both replicating and non-replicating "persister" Mtb cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][2][3][4] The molecular target of DG70 was identified as MenG (encoded by the rv0558 gene), an essential enzyme in the menaquinone (MK-9) biosynthesis pathway of Mtb.[1][2][3] MenG catalyzes the final step in this pathway, the methylation of demethylmenaquinone (DMK) to produce menaquinone.[1][2] Menaquinone is a vital electron carrier in the respiratory chain of Mtb, and its inhibition disrupts ATP synthesis and oxygen utilization.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for DG70, including its inhibitory activity against Mtb strains, its specific activity against the MenG enzyme, and its cytotoxicity profile.
Table 1: Minimum Inhibitory Concentration (MIC) of DG70 against M. tuberculosis Strains [1][2]
| Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 4.8 |
| Clinical Isolate 1 | Drug-Resistant | 1.2 |
| Clinical Isolate 2 | Drug-Resistant | 9.6 |
| BCG | - | 2.4 |
| BCG::pMV306PHsp60-menG_Wt | Wild-type menG overexpression | 9.8 |
| BCG::pMV306PHsp60-menG_F118L | Mutant menG overexpression | >40 |
| BCG::pMV306PHsp60-menG_V20A | Mutant menG overexpression | 20 |
Table 2: In Vitro Activity and Cytotoxicity of DG70
| Parameter | Value | Reference |
| IC50 against MenG | 2.6 ± 0.6 µM | [5] |
| CC50 in Vero cells | >77 µg/mL | [1] |
| Selectivity Index (SI = CC50/MIC for Mtb) | >30 | [1] |
Table 3: Synergy of DG70 with First-Line Anti-TB Drugs [1]
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| DG70 + Isoniazid | ≤0.5 | Synergy |
| DG70 + Rifampin | ≤0.5 | Synergy |
| DG70 + Bedaquiline (B32110) | ≤0.5 | Synergy |
Mechanism of Action and Key Biological Effects
DG70 exerts its bactericidal effect by specifically inhibiting MenG, thereby blocking the final step of menaquinone biosynthesis. This leads to a cascade of downstream effects that are detrimental to the survival of M. tuberculosis.
Inhibition of Menaquinone Biosynthesis
Radiolabeling studies have confirmed that DG70 treatment leads to a complete suppression of the incorporation of a radiolabeled methyl group into menaquinone.[1][2] This directly demonstrates the inhibition of the methylation step catalyzed by MenG. High-resolution mass spectrometry has further shown an accumulation of the substrate demethylmenaquinone (DMK9) and a corresponding decrease in the product menaquinone (MK9) in DG70-treated cells.[6]
Disruption of Respiration and ATP Synthesis
As a consequence of menaquinone depletion, the electron transport chain is impaired, leading to a reduction in oxygen consumption and a significant drop in intracellular ATP levels.[1][2][7] This bioenergetic collapse is a key factor in the bactericidal activity of DG70 against both actively growing and persistent Mtb. The inhibitory effects of DG70 on ATP biosynthesis can be reversed by supplementing the culture with an external source of menaquinone, further confirming the specificity of its mechanism of action.[1][2]
Activity Against Persister Cells
A crucial characteristic of DG70 is its ability to kill non-replicating, nutritionally deprived "persister" Mtb cells.[1][2] This is a significant advantage over many standard anti-TB drugs that are primarily effective against actively dividing bacteria. This activity is attributed to the essentiality of the respiratory pathway for the survival of Mtb in all metabolic states.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of DG70.
Respiratory Pathway-Specific Whole-Cell Screen (PcydAB Reporter Assay)
This screen was used for the initial identification of DG70 as a respiratory inhibitor.
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Principle: The assay utilizes a reporter strain of M. tuberculosis carrying a promoter of the cydAB operon fused to a fluorescent reporter gene (mWasabi). The cydAB promoter is induced under conditions of respiratory stress.
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Protocol:
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The M. tuberculosis PcydAB::mWasabi reporter strain is grown to mid-log phase.
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The culture is dispensed into 96-well plates.
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Test compounds, including DG70, and controls (e.g., isoniazid, rifampin as negative controls; thioridazine, bedaquiline as positive controls) are added to the wells.
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Plates are incubated, and the relative fluorescence units (RFU) are measured.
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The fold induction of the PcydAB promoter is calculated by comparing the RFU of compound-treated wells to a DMSO-only control.[1]
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Generation and Characterization of DG70-Resistant Mutants
This method was employed to identify the molecular target of DG70.
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Principle: Spontaneous resistant mutants are selected by exposing a large population of M. tuberculosis to inhibitory concentrations of DG70. Whole-genome sequencing of these mutants reveals mutations in the gene(s) responsible for resistance, thereby identifying the drug's target.
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Protocol:
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A large inoculum of M. tuberculosis H37Rv or M. bovis BCG is plated on 7H11 agar (B569324) containing DG70 at concentrations ranging from 4x to 10x the MIC.
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Plates are incubated at 37°C for 3-4 weeks.
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Colonies that appear on the plates are sub-cultured in drug-free medium and then re-tested for resistance to confirm the phenotype.
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Genomic DNA is extracted from the resistant mutants.
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Whole-genome sequencing is performed, and single nucleotide polymorphisms (SNPs) are identified by comparing the mutant genomes to the wild-type reference genome.[1]
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Metabolic Labeling of Menaquinone
This assay directly demonstrates the inhibition of menaquinone synthesis by DG70.
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Principle: Cells are incubated with a radiolabeled precursor, L-[methyl-¹⁴C]methionine, which provides the methyl group for the conversion of DMK to MK-9. The incorporation of the radiolabel into menaquinone is monitored by thin-layer chromatography (TLC).
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Protocol:
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M. bovis BCG cultures are grown to an OD595 of 0.6.
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The cells are pelleted and resuspended in fresh medium at a 1:10 ratio.
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Aliquots of the cell suspension are pre-incubated with DG70 (at various multiples of its MIC) or control compounds for 1 hour.
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5 µCi of L-[methyl-¹⁴C]methionine is added to each culture, followed by a 4-hour incubation.
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Total lipids are extracted from the cells.
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The lipid extracts are analyzed by preparative TLC, and the menaquinone band is identified by comigration with an authentic standard.
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The TLC plate is exposed to a phosphor screen to visualize the radiolabeled menaquinone.[1]
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Oxygen Consumption Assay
This assay measures the effect of DG70 on the respiratory activity of Mtb.
-
Principle: The decolorization of methylene (B1212753) blue is used as an indicator of oxygen consumption. In the presence of a functional respiratory chain, oxygen is consumed, and methylene blue is reduced to its colorless form.
-
Protocol:
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M. tuberculosis cultures are grown to mid-log phase.
-
The cultures are placed in screw-cap tubes.
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DG70 or control compounds are added to the tubes.
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Methylene blue is added to each tube, and the tubes are sealed with Parafilm.
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The decolorization of methylene blue is monitored spectrophotometrically at 665 nm over 24 hours.[1]
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ATP Measurement Assay
This assay quantifies the impact of DG70 on the cellular energy levels of Mtb.
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Principle: Intracellular ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.
-
Protocol:
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M. tuberculosis cultures are treated with DG70 or control compounds.
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At specified time points, aliquots of the cultures are taken, and the cells are lysed to release intracellular ATP.
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A commercial ATP measurement reagent (e.g., BacTiter-Glo) is added to the cell lysate.
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Luminescence is measured using a luminometer.[7]
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Macrophage Infection Model
This model assesses the activity of DG70 against intracellular Mtb.
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Principle: A murine macrophage cell line (e.g., J774A.1) is infected with M. tuberculosis. The ability of DG70 to kill the intracellular bacteria is determined by enumerating the colony-forming units (CFU) after treatment.
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Protocol:
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J774A.1 macrophages are seeded in tissue culture plates and allowed to adhere.
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The macrophages are infected with M. tuberculosis mc²6206 at a specific multiplicity of infection (MOI).
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After an initial infection period, the extracellular bacteria are removed by washing.
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The infected macrophages are treated with various concentrations of DG70 or control drugs (e.g., bedaquiline, isoniazid).
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After 3 days of treatment, the macrophages are lysed to release the intracellular bacteria.
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The cell lysates are serially diluted and plated on 7H11 agar to determine the number of viable CFU.[1]
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Synergy Assays
These assays determine the interaction between DG70 and other anti-TB drugs.
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Principle: A checkerboard titration method is used to assess the combined effect of two drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.
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Protocol:
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Two-fold serial dilutions of DG70 and a second anti-TB drug are prepared in a 96-well plate, both horizontally and vertically, to create a matrix of different concentration combinations.
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The wells are inoculated with a suspension of M. tuberculosis.
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The plates are incubated for 7 days.
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Resazurin (B115843) is added to the wells, and the plates are incubated for another 24 hours.
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The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change of resazurin from blue to pink.
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The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤0.5 indicates synergy.[1]
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Visualizations
The following diagrams illustrate key concepts related to DG70 and its mechanism of action.
Menaquinone Biosynthesis Pathway and DG70's Site of Action
Caption: Menaquinone biosynthesis pathway in Mtb and the inhibitory action of DG70 on MenG.
Experimental Workflow for DG70 Target Identification
Caption: Workflow for the identification and validation of MenG as the target of DG70.
Logical Relationship of DG70's Effects
Caption: The cascade of effects resulting from the inhibition of MenG by DG70.
Conclusion
DG70 represents a promising new lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of MenG, a crucial enzyme in the essential menaquinone biosynthesis pathway, leads to potent bactericidal activity against both replicating and persistent forms of Mycobacterium tuberculosis. Furthermore, its synergistic interactions with existing first-line anti-TB drugs suggest its potential utility in combination therapies aimed at shortening treatment duration and combating drug resistance. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of tuberculosis.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
